

High-throughput screening of novel morpholine libraries

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Compound of Interest

Compound Name:	<i>Ethyl 5-cyano-3,3-dimethylmorpholine-4-carboxylate</i>
CAS No.:	1803610-14-1
Cat. No.:	B2799462

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Application Note: High-Throughput Screening of Novel Morpholine-Enriched Libraries for PI3K/mTOR Dual Inhibition

Introduction & Scientific Rationale

The morpholine heterocycle—a six-membered ring containing both oxygen and nitrogen—is universally recognized as a privileged scaffold in medicinal chemistry[1]. Its well-balanced lipophilic-hydrophilic profile, favorable pKa due to the weakly basic nitrogen, and flexible chair-to-skew-boat conformational equilibrium make it an ideal starting point for drug discovery, particularly for targets requiring high cellular and central nervous system (CNS) penetrance[1].

In oncology and neuro-oncology, the PI3K/AKT/mTOR signaling axis is a highly validated, yet challenging, therapeutic target[2]. Morpholine derivatives are uniquely suited for kinase inhibition; structural biology reveals that the morpholine oxygen frequently acts as a critical hydrogen-bond acceptor, forming a pivotal interaction with the hinge region of the kinase catalytic domain (e.g., Val851 in PI3K)[3]. By leveraging Systematic Chemical Diversity (SCD), we can synthesize complex, C-substituted morpholine libraries that systematically sample

chemical space, providing actionable structure-activity relationship (SAR) data directly from the primary screen[4].

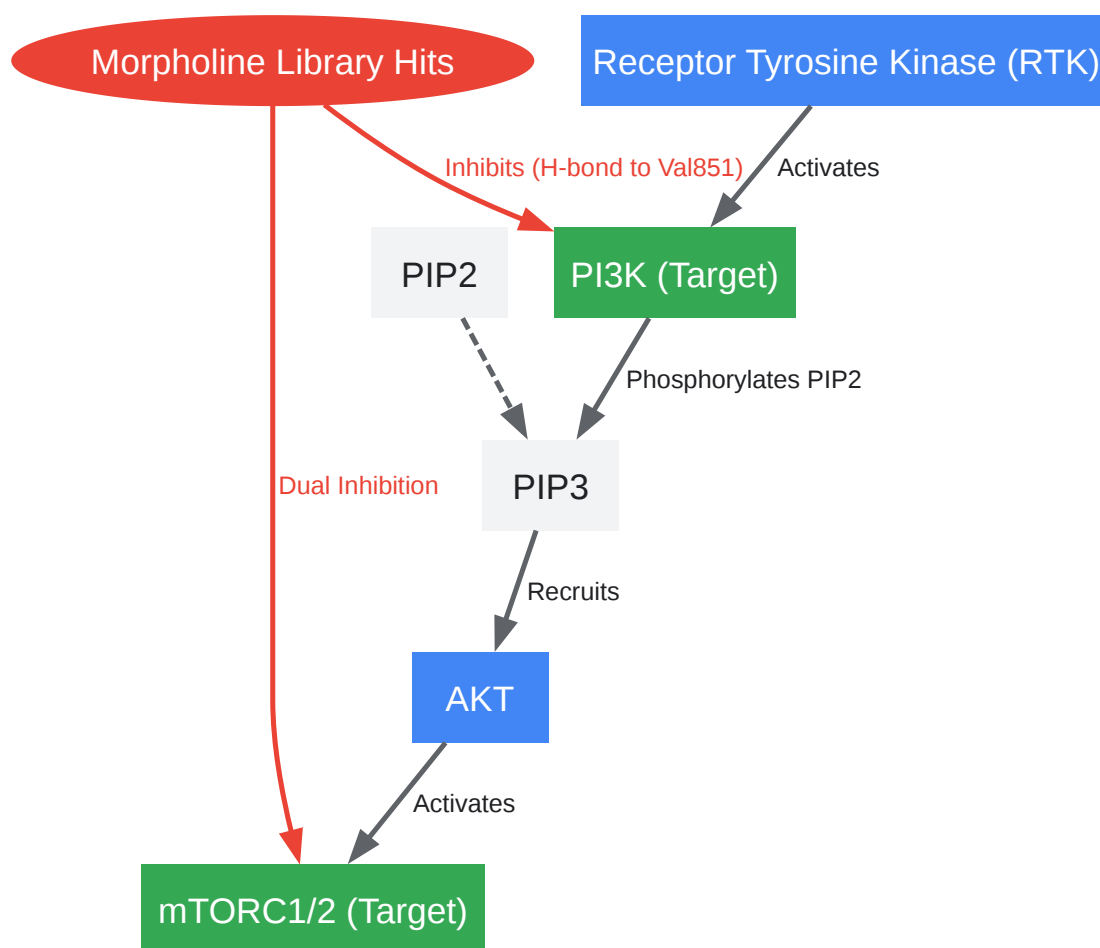
Assay Design: Establishing a Self-Validating System

High-throughput screening (HTS) of heterocyclic libraries is often plagued by false positives due to compound auto-fluorescence, aggregation, or solvent interference. To systematically counteract this, we employ a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay.

The Causality of Experimental Choices:

- **Detection Modality:** TR-FRET introduces a temporal delay (e.g., 50–100 μ s) between excitation and emission readings. This causality is critical: it allows short-lived background fluorescence (common in diverse chemical libraries) to decay, isolating the specific kinase activity signal and virtually eliminating false positives caused by fluorescent morpholine derivatives.
- **Acoustic Dispensing:** Utilizing nanoliter acoustic transfer eliminates plastic tip carryover and maintains the final assay DMSO concentration strictly below 1%. This prevents solvent-induced enzyme denaturation, ensuring that observed inhibition is purely pharmacological.
- **Self-Validation:** Every 384-well plate acts as an independent, self-validating system. By incorporating intra-plate maximum (vehicle) and minimum (reference inhibitor, e.g., Apitolisib[5] or PKI-587[3]) signal controls, we calculate the Z'-factor for each plate. A plate is only accepted into the final dataset if $Z' > 0.6$, guaranteeing that the assay window is robust enough to distinguish true hits from assay noise.

Pathway Visualization



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PI3K/mTOR signaling cascade and dual inhibition by morpholine-derived compounds.

Step-by-Step Protocol: TR-FRET Kinase HTS Workflow

Reagents & Materials:

- Morpholine SCD Library (10 mM in 100% DMSO)[4].
- Recombinant PI3K α and mTORC1/2 enzyme complexes.
- TR-FRET assay kit (Europium-labeled anti-PIP3 antibody, ULight-streptavidin).
- 384-well low-volume, black microplates.

Step 1: Library Dispensing (Day 1)

- Using an Echo Acoustic Dispenser, transfer 10 nL of the morpholine library compounds into the 384-well assay plates.
- Dispense 10 nL of DMSO into Columns 1-2 (Max signal control) and 10 nL of 1 mM Apitolisib into Columns 23-24 (Min signal control)[5].

Step 2: Enzyme Pre-Incubation (Day 1)

- Add 5 μ L of 2X Enzyme Mix (PI3K or mTOR in kinase buffer) to all wells using a bulk reagent dispenser.
- Centrifuge plates at 1000 x g for 1 minute to remove bubbles.
- Incubate at room temperature (22°C) for 15 minutes.
 - Causality: This pre-incubation allows compounds to reach binding equilibrium with the enzyme before competitive ATP is introduced, maximizing the detection of slow-binding morpholine inhibitors.

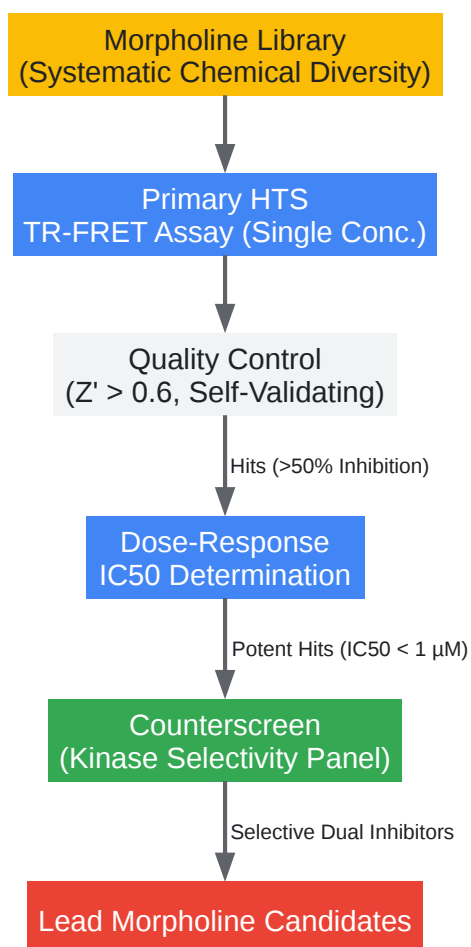
Step 3: Reaction Initiation (Day 1)

- Add 5 μ L of 2X Substrate Mix (ATP at the predetermined K_m value, and PIP2 substrate) to all wells.
- Incubate in the dark at room temperature for 60 minutes.

Step 4: Signal Generation & Detection (Day 1)

- Add 10 μ L of Stop/Detection Buffer containing EDTA (to chelate Mg^{2+} and halt kinase activity) and the TR-FRET fluorophore pair.
- Incubate for 2 hours at room temperature to allow the FRET complex to form.
- Read the plate on a multimode microplate reader (Excitation: 320 nm; Emission: 615 nm and 665 nm). Calculate the 665/615 nm emission ratio to determine specific kinase activity.

HTS Triage Logic



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High-throughput screening triage logic for novel morpholine libraries.

Quantitative Data Presentation & Quality Control

Quantitative data must be rigorously tracked to ensure the integrity of the HTS campaign. The table below summarizes the expected pharmacological profiles and Quality Control (QC) metrics required to validate the screen.

Metric / Parameter	Target Value / Expected Outcome	Causality / Significance
Z'-Factor (Per Plate)	> 0.60	Validates the statistical effect size between positive and negative controls; ensures assay reliability.
Signal-to-Background (S/B)	> 5.0	Confirms the dynamic range of the TR-FRET signal is sufficient to detect partial inhibitors.
Reference IC50: Apitolisib	17 nM (mTOR), 5-27 nM (PI3K)	Benchmarks assay sensitivity against a known pan-PI3K/mTOR clinical candidate[5].
Reference IC50: PKI-587	1.4 nM (mTOR), 1.6 nM (PI3K)	Benchmarks assay sensitivity against a highly potent bis(morpholino)triazine derivative[3].
Primary Hit Rate	0.5% - 1.5%	Indicates a well-calibrated library screening concentration (typically 10 μ M); prevents triage bottlenecks.

References

- [2]Recent Updates on Morpholino Pyrimidine Derivatives as Promising PI3K/Akt/mTOR Inhibitors - ResearchGate. [2](#)
- [1]Occurrence of Morpholine in Central Nervous System Drug Discovery - ACS Publications. [1](#)
- [5]Overview of Research into mTOR Inhibitors - MDPI. [5](#)
- [4]Expanding Complex Morpholines Using Systematic Chemical Diversity - PMC. [4](#)

- [\[3\]Bis\(morpholino-1,3,5-triazine\) Derivatives: Potent Adenosine 5'-Triphosphate Competitive Phosphatidylinositol-3-kinase/Mammalian - Celcuity.3](#)

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